molecular formula C13H18FNO3 B13451960 tert-Butyl (R)-(1-(4-fluorophenyl)-2-hydroxyethyl)carbamate

tert-Butyl (R)-(1-(4-fluorophenyl)-2-hydroxyethyl)carbamate

Cat. No.: B13451960
M. Wt: 255.28 g/mol
InChI Key: XQJURJIJCWFLRP-NSHDSACASA-N
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Description

Tert-butyl N-[(1R)-1-(4-fluorophenyl)-2-hydroxyethyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R)-1-(4-fluorophenyl)-2-hydroxyethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable fluorophenyl and hydroxyethyl precursor. The reaction is often catalyzed by palladium and requires specific conditions such as the presence of a base like cesium carbonate and a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(1R)-1-(4-fluorophenyl)-2-hydroxyethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The fluorophenyl group can be reduced under specific conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone, while substitution of the tert-butyl group may result in a different carbamate derivative.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(1R)-1-(4-fluorophenyl)-2-hydroxyethyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in studies of reaction mechanisms and the development of new synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study enzyme activities or as a precursor for the synthesis of biologically active molecules. Its unique structure allows it to interact with specific biological targets, making it valuable in drug discovery and development.

Medicine

In medicine, tert-butyl N-[(1R)-1-(4-fluorophenyl)-2-hydroxyethyl]carbamate has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific pathways or receptors, particularly those involving the fluorophenyl group.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and materials science. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R)-1-(4-fluorophenyl)-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets. The fluorophenyl group can bind to certain receptors or enzymes, modulating their activity. The hydroxyethyl group may also play a role in the compound’s binding affinity and specificity. The overall effect of the compound depends on the specific biological or chemical context in which it is used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the fluorophenyl and hydroxyethyl groups.

    tert-Butyl-N-methylcarbamate: Another carbamate derivative with a methyl group instead of the hydroxyethyl group.

    Phenyl carbamate: A related compound with a phenyl group instead of the fluorophenyl group.

Uniqueness

Tert-butyl N-[(1R)-1-(4-fluorophenyl)-2-hydroxyethyl]carbamate is unique due to the presence of both the fluorophenyl and hydroxyethyl groups. These functional groups confer specific chemical and biological properties that are not found in simpler carbamates. The fluorophenyl group, in particular, enhances the compound’s ability to interact with biological targets, making it valuable in medicinal chemistry and drug development.

Properties

Molecular Formula

C13H18FNO3

Molecular Weight

255.28 g/mol

IUPAC Name

tert-butyl N-[(1R)-1-(4-fluorophenyl)-2-hydroxyethyl]carbamate

InChI

InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-11(8-16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m0/s1

InChI Key

XQJURJIJCWFLRP-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C1=CC=C(C=C1)F

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)F

Origin of Product

United States

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